2,4-Dichloro-5-methylnicotinaldehyde
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Overview
Description
2,4-Dichloro-5-methylnicotinaldehyde: is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of nicotinaldehyde, where two chlorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2,4-dichloro-5-methylnicotinaldehyde involves the chlorination of 5-methylnicotinaldehyde. The process typically includes the following steps:
Starting Material: 5-methylnicotinaldehyde.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to avoid over-chlorination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors and optimized conditions to ensure high yield and purity.
Continuous Monitoring: Employing analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to monitor the reaction progress and product quality.
Efficient Purification: Utilizing industrial-scale purification methods such as distillation and crystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
2,4-Dichloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) at room temperature.
Major Products:
Oxidation: 2,4-Dichloro-5-methylnicotinic acid.
Reduction: 2,4-Dichloro-5-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-methylnicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methylnicotinaldehyde is primarily based on its ability to interact with biological macromolecules:
Molecular Targets: It can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 2-Chloro-5-methylnicotinaldehyde
- 5-Methylnicotinaldehyde
- 2,4-Dichlorobenzaldehyde
Comparison:
- 2-Chloro-5-methylnicotinaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
- 5-Methylnicotinaldehyde: Lacks chlorine atoms, resulting in distinct chemical properties and uses.
- 2,4-Dichlorobenzaldehyde: Contains a benzene ring instead of a pyridine ring, affecting its chemical behavior and applications.
2,4-Dichloro-5-methylnicotinaldehyde stands out due to its unique combination of chlorine substitutions and a pyridine ring, making it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C7H5Cl2NO |
---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2,4-dichloro-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-10-7(9)5(3-11)6(4)8/h2-3H,1H3 |
InChI Key |
KYNORZSEVNQWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C=O)Cl |
Origin of Product |
United States |
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